molecular formula C14H18N2O B153905 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 135709-66-9

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B153905
M. Wt: 230.31 g/mol
InChI Key: QCVANXRMOVLNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTC-THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule has been found to have a wide range of bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In

Mechanism Of Action

The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been found to reduce oxidative stress and protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its broad range of bioactivities, which makes it a promising candidate for various therapeutic applications. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have good pharmacokinetic properties, with high bioavailability and low toxicity. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.

Future Directions

There are several future directions for the research on 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, and more research is needed to explore its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could help to facilitate its use in lab experiments and clinical trials.
In conclusion, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a wide range of bioactivities and potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, the current literature suggests that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could be a valuable tool for the development of new therapies for various diseases.

Synthesis Methods

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine-1-carboxylic acid, followed by a series of chemical reactions. The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in various therapeutic applications. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective properties, with the ability to protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, with the ability to inhibit the growth of cancer cells.

properties

CAS RN

135709-66-9

Product Name

3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone

InChI

InChI=1S/C14H18N2O/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,13,15H,3-4,7-10H2

InChI Key

QCVANXRMOVLNQK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2

Canonical SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2

Origin of Product

United States

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